molecular formula C27H43NO B1199128 10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No. B1199128
M. Wt: 397.6 g/mol
InChI Key: VRBNGKPRTHBEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Veratrum nigrum, Eclipta prostrata, and other organisms with data available.

Scientific Research Applications

Crystal Structure of Steroidal Compounds Two studies, "Crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate" and "Crystal structure of (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene," elaborate on the crystal structures of steroidal compounds related to the title compound. These structures feature chair, half-chair, and envelope conformations in their ring systems, hinting at the intricate geometries and potential reactivity these molecules might have in various chemical contexts (Zhou et al., 2015), (Zhou et al., 2015).

Pharmacological Potential

Androsterone Derivatives as Inhibitors A study on androsterone derivatives reveals their typical steroid shape and their potential as inhibitors of androgen biosynthesis, indicating possible applications in pharmaceuticals and drug development (Djigoué et al., 2012).

Liver X Receptor Agonists The synthesis of liver X receptor (LXR) agonists from hydeoxycholic acid, utilizing a steroidal scaffold, indicates the significance of this compound class in regulating cholesterol metabolism and its potential in treating cardiovascular diseases (Ching, 2013).

Biological and Chemical Activities

Triorganotin(IV) Derivatives The synthesis and analysis of triorganotin(IV) derivatives of sodium deoxycholate reveal promising antimicrobial and anticancer activities, suggesting the potential of these compounds in medical applications (Shaheen et al., 2014).

Cholinesterase Inhibitory Cassioates The isolation of cassioates from Cassia fistula and their subsequent analysis for cholinesterase inhibitory action imply potential uses in neurodegenerative disease treatment, highlighting the broad spectrum of biological activities associated with this compound class (Aftab et al., 2020).

properties

Product Name

10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H43NO

Molecular Weight

397.6 g/mol

IUPAC Name

10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H43NO/c1-17-5-10-25(28-16-17)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-24,29H,5,7-16H2,1-4H3

InChI Key

VRBNGKPRTHBEIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

synonyms

verazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

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